5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbonitrile
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Overview
Description
5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbonitrile is a complex organic compound characterized by its indole core structure, which is substituted with a chloro group at the 5-position, a methoxyphenyl group at the 2-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and methoxylation steps are then employed to introduce the respective substituents.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and efficiency
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Various oxygen-containing derivatives, such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted indoles with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to various biological targets, leading to downstream effects in cellular pathways. The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-methoxyphenyl isocyanate
2-(3-Methoxyphenyl)-1H-indole-3-carbonitrile
5-Chloro-1H-indole-3-carbonitrile
Uniqueness: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbonitrile stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, while the chloro and cyano groups contribute to its stability and binding affinity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c1-20-12-4-2-3-10(7-12)16-14(9-18)13-8-11(17)5-6-15(13)19-16/h2-8,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSPSCKCQYGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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